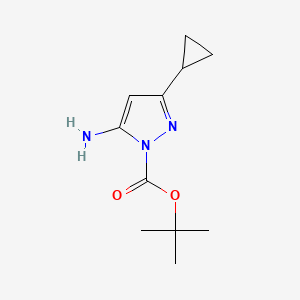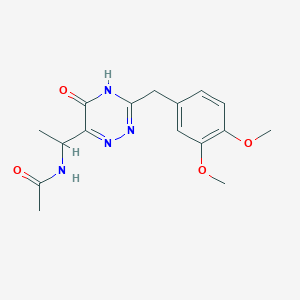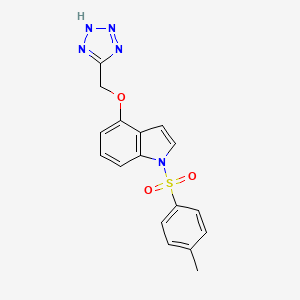![molecular formula C18H26BrNO2S B3137365 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 439089-27-7](/img/structure/B3137365.png)
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Overview
Description
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. It has been widely studied in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through a process involving hydrolysis, substitution, condensation, bromination, and aromatic amidation, enhanced by microwave conditions. This method has improved reaction time and overall yield. X-ray crystal analysis confirms the compound's structure, with an intramolecular non-classical hydrogen bond contributing to crystal stability (Du & Wu, 2020).
Thrombin Inhibitory Activity
- Derivatives of this compound were synthesized and tested for thrombin inhibitory activity, which is crucial in thromboembolic disorders. One derivative exhibited significant thrombin inhibition and affected primary hemostasis by inhibiting platelet aggregation. Molecular docking studies indicate potential binding mechanisms with thrombin (Baburajeev et al., 2019).
Antimicrobial Activity
- A series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines demonstrated notable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole. This highlights its potential in developing new antimicrobial agents (Kumar et al., 2013).
Interaction with CNS Receptors
- The product of condensation of similar compounds showed affinity towards central nervous system and peripheral benzodiazepine receptors. This suggests its potential applications in neurological research and therapy (Pavlovsky et al., 2007).
Potential in Synthesizing Biologically Active Molecules
- An efficient synthesis method for tetrahydrobenzo[1,4]thiazepines, similar to the core structure of biologically active molecules, has been developed. This process has implications for drug development and medicinal chemistry (Deng et al., 2017).
properties
IUPAC Name |
7-bromo-3,3-dibutyl-8-methoxy-2,5-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2S/c1-4-6-8-18(9-7-5-2)12-23-16-11-15(22-3)13(19)10-14(16)20-17(18)21/h10-11H,4-9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCFGPRRAXOABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CSC2=CC(=C(C=C2NC1=O)Br)OC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)




![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)






![5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B3137375.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B3137376.png)